molecular formula C8H8Cl2N2O2 B2620315 6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one CAS No. 813425-06-8

6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one

Cat. No.: B2620315
CAS No.: 813425-06-8
M. Wt: 235.06
InChI Key: JGLOLNZSAMFTTM-UHFFFAOYSA-N
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Description

6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might involve the reaction of 2-amino-4-chlorophenol with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazinone ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions might occur at the chloro group, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include a range of substituted benzoxazinone derivatives.

Scientific Research Applications

6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2h-1,4-benzoxazin-3(4h)-one: Lacks the chloro substituent.

    8-Chloro-2h-1,4-benzoxazin-3(4h)-one: Lacks the amino substituent.

    6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-thione: Contains a sulfur atom instead of oxygen.

Uniqueness

The presence of both amino and chloro substituents in 6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-amino-8-chloro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-5-1-4(10)2-6-8(5)13-3-7(12)11-6/h1-2H,3,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFNECHUKMCBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC(=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(8-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,2,2-trifluoroacetamide was hydrolyzed with sodium hydroxide to obtain 6-amino-8-chloro-2H-1,4-benzoxazin-3(4H)-one.
Name
N-(8-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,2,2-trifluoroacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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